Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate
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Overview
Description
Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate is a complex organic compound characterized by its unique structure, which includes a phenanthridine moiety and a formylphenoxy acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the reaction of phenanthridine with a suitable alkylating agent to introduce the phenanthridin-6-ylmethyl group. This is followed by the esterification of the resulting intermediate with 2-(4-formylphenoxy)acetic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phenanthridin-6-ylmethyl 2-(4-carboxyphenoxy)acetate.
Reduction: Phenanthridin-6-ylmethyl 2-(4-hydroxyphenoxy)acetate.
Substitution: Various substituted phenanthridin-6-ylmethyl 2-(4-substituted-phenoxy)acetates.
Scientific Research Applications
Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The phenanthridine moiety can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the formylphenoxy group may interact with cellular enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: A simpler analog without the formylphenoxy acetate group.
Phenanthridin-6-ylmethyl acetate: Lacks the formyl group on the phenoxy moiety.
2-(4-Formylphenoxy)acetic acid: Lacks the phenanthridin-6-ylmethyl group.
Uniqueness
Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate is unique due to the combination of the phenanthridine and formylphenoxy acetate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c25-13-16-9-11-17(12-10-16)27-15-23(26)28-14-22-20-7-2-1-5-18(20)19-6-3-4-8-21(19)24-22/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWVMOXNKVVIIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2COC(=O)COC4=CC=C(C=C4)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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